Welcome to the BenchChem Online Store!
molecular formula C8H9Cl2NO B8810954 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL CAS No. 99817-37-5

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL

Cat. No. B8810954
M. Wt: 206.07 g/mol
InChI Key: QMRQXLFENCRBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06509500B2

Procedure details

To a 4-neck flask with a gas inlet, condenser, thermometer, and addition funnel, 50 mL of deionized water and 31 g of sodium acetate was added and stirring was continued until the solid dissolved. At this point, 57 g of heptane, 20 g of toluene, and 30 g (0.146 moles) of 3,5-dichloro-4-ethyl-2-hydroxyaniline was added and the 2-phase mixture was warmed to 60° C. A solution of 53.2 g of 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyryl chloride (0.157 moles, 8% excess) in 53 g of heptane was then added at 60° C.-65° C. The reaction was held for 2 hr at 60° C. -65° C., upon which time the area percent product by HPLC was 92% on a solvent-free basis. The two-phase mixture was heated to 75° C.-80° C. and held for 15 minutes. The agitator was stopped and the lower layer was decanted. The product solution was washed twice with 42 g of deionized water, cooled to 70° C. and seeded. The product slurry was cooled to 0° C.-5° C., and the product was collected by filtration, washed with cold heptane, and dried to give 66.9 g (90% yield), with an assay of 99.5% (wt.).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
53.2 g
Type
reactant
Reaction Step Two
Quantity
53 g
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
57 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.C([O-])(=O)C.[Na+].[Cl:7][C:8]1[C:9]([OH:18])=[C:10]([CH:12]=[C:13]([Cl:17])[C:14]=1[CH2:15][CH3:16])[NH2:11].[CH3:19][C:20]([C:24]1[CH:36]=[C:35]([C:37]([CH3:41])([CH3:40])[CH2:38][CH3:39])[CH:34]=[CH:33][C:25]=1[O:26][CH:27]([CH2:31][CH3:32])[C:28](Cl)=[O:29])([CH3:23])[CH2:21][CH3:22]>CCCCCCC.C1(C)C=CC=CC=1>[CH3:23][C:20]([C:24]1[CH:36]=[C:35]([C:37]([CH3:40])([CH3:41])[CH2:38][CH3:39])[CH:34]=[CH:33][C:25]=1[O:26][CH:27]([CH2:31][CH3:32])[C:28]([NH:11][C:10]1[CH:12]=[C:13]([Cl:17])[C:14]([CH2:15][CH3:16])=[C:8]([Cl:7])[C:9]=1[OH:18])=[O:29])([CH3:19])[CH2:21][CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
53.2 g
Type
reactant
Smiles
CC(CC)(C)C1=C(OC(C(=O)Cl)CC)C=CC(=C1)C(CC)(C)C
Name
Quantity
53 g
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C(=C(N)C=C(C1CC)Cl)O
Name
Quantity
57 g
Type
solvent
Smiles
CCCCCCC
Name
Quantity
20 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 4-neck flask with a gas inlet, condenser, thermometer, and addition funnel
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The two-phase mixture was heated to 75° C.-80° C.
WAIT
Type
WAIT
Details
held for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the lower layer was decanted
WASH
Type
WASH
Details
The product solution was washed twice with 42 g of deionized water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
The product slurry was cooled to 0° C.-5° C.
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with cold heptane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 66.9 g (90% yield)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(CC)(C)C1=C(OC(C(=O)NC2=C(C(=C(C(=C2)Cl)CC)Cl)O)CC)C=CC(=C1)C(CC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.